Stereochemical Identity vs. API: Unique Chromatographic Resolution Factor
The primary differentiator for the (1S,2R,3R)-isomer is its unique stereochemical identity compared to the API, (5S,8S)-rolapitant. In a validated achiral reversed-phase HPLC method, the (1S,2R,3R)-isomer diastereomer impurity must be separated from the API peak. System suitability criteria mandate a baseline separation with a resolution factor (Rs) of >2.0, ensuring accurate quantitation of this specific impurity [1]. This contrasts with the API, which has a Ki of 0.66 nM for the NK1 receptor and is the primary pharmacological component [2].
| Evidence Dimension | Resolution Factor (Rp-HPLC) vs. NK1 Binding Affinity |
|---|---|
| Target Compound Data | Target: Resolution factor Rs > 2.0 (vs. API peak) in a validated impurity method. CAS 1214741-30-6. |
| Comparator Or Baseline | Comparator: Rolapitant API (CAS 552292-08-7, (5S,8S)-configuration). NK1 binding Ki = 0.66 nM. |
| Quantified Difference | Analytical signal (Rs) vs. biological activity (Ki): The isomer is defined by its chromatographic behavior, not its pharmacology. |
| Conditions | Validated reversed-phase HPLC method for Rolapitant drug substance, meeting ICH Q2(R1) validation parameters. |
Why This Matters
This difference is fundamental for procurement: the (1S,2R,3R)-isomer is bought for its ability to function as a retention-time marker for a specific impurity, a role the API cannot fulfill.
- [1] SynZeal. Rolapitant Diastereomer Impurity (SZ-R091004). Product Technical Information. View Source
- [2] Duffy, R. A., et al. (2012). Rolapitant (SCH 619734): a potent, selective and orally active neurokinin NK1 receptor antagonist with centrally-mediated antiemetic effects in ferrets. Pharmacology Biochemistry and Behavior, 102(1), 95-100. View Source
